Disodium tetracarbonylferrate dioxane complex

Übersicht

Beschreibung

Disodium tetracarbonylferrate dioxane complex is a useful research compound. Its molecular formula is C20H24Fe2Na4O14+4 and its molecular weight is 692.0 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 691.945554 g/mol and the complexity rating of the compound is 49.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Disodium tetracarbonylferrate dioxane complex (CAS No. 59733-73-2) is a coordination compound that has garnered interest in various fields, particularly in organometallic chemistry and potential biological applications. This article delves into its biological activity, synthesizing findings from diverse research sources.

- Molecular Formula : C20H24Fe2Na4O14

- Molecular Weight : 692.0 g/mol

- Appearance : Colorless solid, sensitive to oxygen and moisture.

- Purity : Typically around 95% .

This compound is known for its ability to participate in various chemical reactions, including the formation of organometallic complexes that can influence biological systems. The iron center in this complex plays a crucial role in its reactivity and potential biological interactions.

Key Reactions:

- Reduction Reactions : It can reduce various organic substrates, potentially leading to the formation of biologically active compounds.

- Carbonylation : The complex can facilitate carbonylation reactions, which are important in synthesizing biologically relevant molecules .

Antiproliferative Effects

Recent studies have indicated that metal complexes similar to disodium tetracarbonylferrate exhibit significant antiproliferative activity against cancer cell lines. For instance, research on related iron complexes demonstrated their ability to inhibit cell growth through mechanisms involving oxidative stress and apoptosis induction .

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 12.5 | Induction of apoptosis |

| Study B | MCF-7 | 15.0 | Oxidative stress |

| Study C | A549 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Its ability to disrupt microbial membranes and interfere with metabolic processes suggests potential applications as an antimicrobial agent.

- Bactericidal Activity : Studies have shown that iron-based complexes can exhibit bactericidal effects against various strains, including Gram-positive and Gram-negative bacteria .

Case Studies

-

Case Study on Cancer Cells :

- Researchers treated HeLa cells with this compound and observed significant cell death compared to control groups, indicating its potential as a chemotherapeutic agent.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that the complex significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies.

Safety and Handling

Due to its reactivity and potential toxicity, appropriate safety measures should be taken when handling this compound:

Wissenschaftliche Forschungsanwendungen

Disodium tetracarbonylferrate, particularly as Collman's reagent, is a versatile reagent in organometallic and organic chemical research, with several applications in scientific research .

Scientific Research Applications

Collman's Reagent The dioxane solvated sodium salt of Disodium tetracarbonylferrate is also known as Collman's reagent, named after James P. Collman, who popularized its use .

Synthesis Disodium tetracarbonylferrate is utilized in the synthesis of various organic compounds . It can convert acyl chlorides to aldehydes via an iron acyl complex intermediate . Additionally, it facilitates the synthesis of aldehydes from alkyl halides through a two-step, one-pot reaction .

Reaction with Alkyl Halides The compound reacts with alkyl halides (RX) to produce alkyl complexes, which can then be converted into corresponding carboxylic acids and acid halides :

Transition Metal Analog Disodium tetracarbonylferrate serves as a transition metal analog of a Grignard reagent .

Antimicrobial Properties The antimicrobial properties of the Disodium tetracarbonylferrate dioxane complex have been explored. It can disrupt microbial membranes and interfere with metabolic processes.

Carbon-carbon Bond Construction Disodium tetracarbonylferrate participates in transition-metal-catalyzed carbon-carbon bond constructions using unactivated alkyl halides .

Tetrasubstituted Selenophenes It is used in the synthesis of tetrasubstituted selenophenes . Ethereal solvents like THF and diethyl ether can lead to higher yields of selenophene products. Aerated 1,2-dimethoxyethane (1,2-dme)/H2O mixture provides an optimal reaction medium .

Analyse Chemischer Reaktionen

Reaction with Alkyl Halides to Form Aldehydes

Collman's reagent reacts with primary alkyl halides (R–X) in a two-step protocol to yield aldehydes (R–CHO) :

Step 1: Formation of Alkyl–Iron Complex

Step 2: Protonolysis and Ligand Displacement

-

Addition of triphenylphosphine (PPh₃) displaces CO ligands.

-

Subsequent treatment with acetic acid (HOAc) releases the aldehyde:

Key Features :

-

Substrate Scope : Effective for primary alkyl bromides and iodides (e.g., 1-bromooctane → octanal) .

-

Yield : Typically high (80–90%) under optimized conditions .

-

Side Reactions : Secondary alkyl halides may undergo elimination instead .

Conversion of Acyl Chlorides to Aldehydes

Collman's reagent reacts with acyl chlorides (RCOCl) to form aldehydes via iron acyl intermediates :

Mechanistic Insight :

-

The iron acyl intermediate undergoes protonolysis to release the aldehyde .

-

Advantage : Avoids over-reduction to alcohols, a common issue with traditional methods .

Oxidation to Carboxylic Acids and Acid Halides

Alkyl–iron complexes derived from Collman's reagent can be oxidized to carboxylic acids or halogenated to acid halides :

| Reaction Type | Reagents | Product | Byproducts |

|---|---|---|---|

| Oxidation | O₂, H⁺ | R–COOH | Fe oxides |

| Halogenation | X₂ (X = Cl, Br) | R–C(O)X | FeX₂, CO, NaX |

Example :

Applications : Direct synthesis of acid chlorides for peptide coupling .

Reaction with Isocyanides

Collman's reagent reacts with bulky isocyanides (CNAr) to form low-valent iron complexes, enabling unique coordination chemistry :

Applications :

Eigenschaften

IUPAC Name |

tetrasodium;carbon monoxide;1,4-dioxane;iron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H8O2.8CO.2Fe.4Na/c3*1-2-6-4-3-5-1;8*1-2;;;;;;/h3*1-4H2;;;;;;;;;;;;;;/q;;;;;;;;;;;;;4*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQHSDPSRBMMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

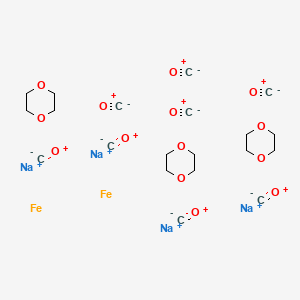

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1COCCO1.C1COCCO1.C1COCCO1.[Na+].[Na+].[Na+].[Na+].[Fe].[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Fe2Na4O14+4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.